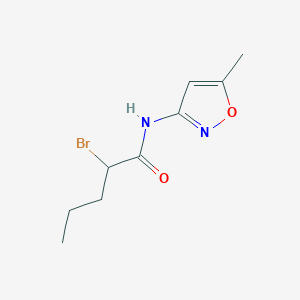![molecular formula C18H13BrClN3OS B2920962 2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450340-66-6](/img/structure/B2920962.png)
2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions for research.
Applications De Recherche Scientifique
Molecular Interactions and Synthesis
Intermolecular Interactions : Studies on antipyrine-like derivatives, which include compounds structurally related to 2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, highlight the significance of intermolecular interactions. These interactions include hydrogen bonding and π-interactions, crucial for stabilizing molecular structures and potentially influencing biological activity. Such understanding aids in the design of compounds with desired properties through targeted synthesis (Saeed et al., 2020).
Synthesis and Characterization : The synthesis of novel thiourea derivatives showcases the approach to creating compounds with specific halogenated phenyl substituents, demonstrating the versatility and adaptability in synthesizing complex molecules. This research underscores the importance of synthetic strategies in developing new molecules with potential application in drug development and materials science (Limban, Marutescu, & Chifiriuc, 2011).
Potential Applications
Antibacterial Agents : The design and synthesis of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, which share a thematic chemical scaffold with the compound of interest, have been explored for their promising antibacterial activity. This suggests the potential for derivatives of this compound to be investigated for antimicrobial applications (Palkar et al., 2017).
Anticonvulsant Activity : Research on 3a,4-dihydro-3H-indeno[1,2-c]pyrazole-2-carboxamide/carbothioamide analogues, similar in structural complexity to the compound , has been conducted to assess their anticonvulsant activity. This indicates the therapeutic potential of structurally complex pyrazole derivatives in treating seizure disorders, suggesting a possible area of application for this compound (Ahsan et al., 2013).
Mécanisme D'action
Target of Action
Similar 2-pyrazoline compounds and chalcone derivatives have shown affinity to bind cholinesterase (ache and bche) active sites . These enzymes play a crucial role in neurological function by breaking down acetylcholine, a neurotransmitter involved in muscle movement, pain response, learning, and memory.
Mode of Action
The compound likely interacts with its targets through a process of selective inhibition . By binding to the active sites of AChE and BChE, it may prevent these enzymes from breaking down acetylcholine, thereby increasing the availability of this neurotransmitter.
Propriétés
IUPAC Name |
2-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClN3OS/c19-15-7-2-1-6-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-5-3-4-11(20)8-12/h1-8H,9-10H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCXNBQDFDLSGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2920881.png)
![N-[Cyano(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B2920882.png)
![4-[(4-chlorophenyl)sulfonyl]-1H-pyrazol-5-amine](/img/structure/B2920883.png)
![3-[4-(4-Chlorophenyl)piperazino]-3-iminopropanenitrile](/img/structure/B2920885.png)

![2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2920889.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2920891.png)
![3-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-oxopropanal O-(2-fluorobenzyl)oxime](/img/structure/B2920892.png)


![N-isobutyl-4-(3-methylbutyl)-2-{2-[methyl(phenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2920897.png)
![4-[(1-Methyl-3-nitropyrazol-5-yl)methyl]morpholine](/img/structure/B2920898.png)
![{5-[(2-chlorophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B2920902.png)